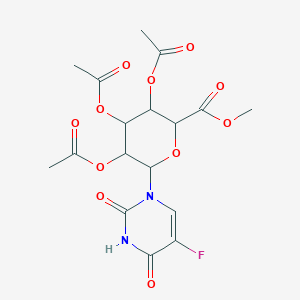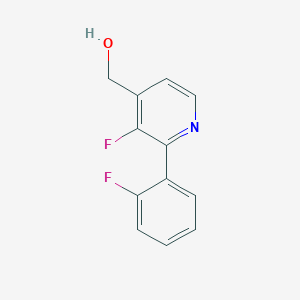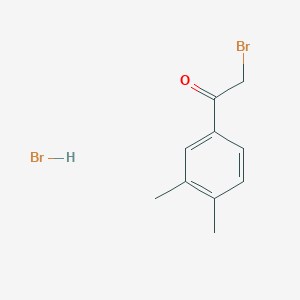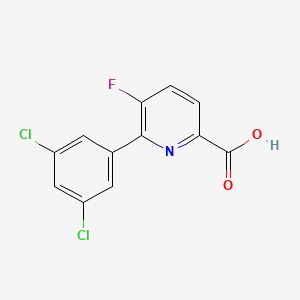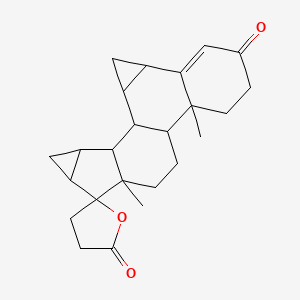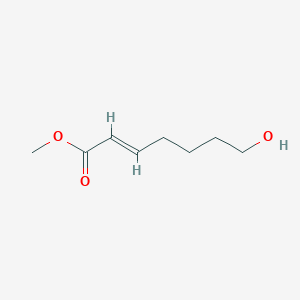
3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipecuronium is a bisquaternary aminosteroid muscle relaxant that blocks nicotinic acetylcholine receptors at the neuromuscular junction. It is also an antagonist of M2 and M3 muscarinic receptors and is considered one of the most potent neuromuscular blocking agents of the aminosteroid class .
Vorbereitungsmethoden
Pipecuronium is synthesized through a series of chemical reactions involving piperazine and androstane derivatives. The preparation method involves the formation of a bisquaternary structure, which is crucial for its muscle relaxant properties. The industrial production of pipecuronium typically involves the use of organic solvents, which are later removed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Pipecuronium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pipecuronium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a muscle relaxant during anesthesia and surgical procedures. In biological research, it is used to study the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents. In the chemical industry, it is used in the synthesis of other compounds and as a reference standard for analytical methods .
Wirkmechanismus
Pipecuronium exerts its effects by competitively binding to the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. Due to its structural similarity to acetylcholine, pipecuronium can effectively occupy the binding sites on these receptors without activating them. This inhibition of neuromuscular transmission leads to skeletal muscle paralysis .
Vergleich Mit ähnlichen Verbindungen
Pipecuronium is often compared to other neuromuscular blocking agents such as pancuronium. Both compounds are bisquaternary aminosteroids, but pipecuronium is considered more potent and has a longer duration of action. Unlike pancuronium, pipecuronium does not have significant effects on the autonomic nervous system, making it a preferred choice in certain clinical settings .
Similar Compounds
- Pancuronium
- Vecuronium
- Rocuronium
Pipecuronium’s unique structure and pharmacological profile make it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C35H62N4O4+2 |
|---|---|
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
[17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2 |
InChI-Schlüssel |
OWWLUIWOFHMHOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


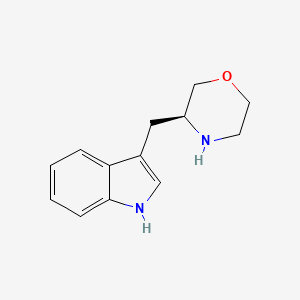

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
